3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c19-15-3-5-16(6-4-15)27(24,25)23-10-7-13(8-11-23)18-21-17(22-26-18)14-2-1-9-20-12-14/h1-6,9,12-13H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCMOFZIDGHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Design
Key Intermediate Synthesis
The preparation begins with the synthesis of the piperidine-sulfonyl intermediate. A widely adopted method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidin-4-amine under basic conditions. This step typically employs triethylamine as a base in dichloromethane at 0–5°C, yielding 1-(4-chlorobenzenesulfonyl)piperidin-4-amine with a reported purity of >95%.
Oxadiazole Ring Formation
The oxadiazole moiety is constructed via cyclization of the intermediate with pyridine-3-carboxylic acid hydrazide . This reaction utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) , followed by dehydration with phosphorus oxychloride (POCl₃) at 80°C. The cyclization step achieves a yield of 68–72%.
Table 1: Optimization of Oxadiazole Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | THF | 80 | 72 | 98 |
| DCC | DCM | 25 | 58 | 92 |
| HATU | DMF | 60 | 65 | 95 |
Industrial-Scale Production Strategies
Continuous Flow Chemistry
To enhance scalability, continuous flow reactors have been employed for the sulfonylation step. This method reduces reaction time from 12 hours (batch) to 2 hours, achieving a throughput of 5 kg/day with >99% conversion. Key parameters include:
- Residence time : 10 minutes
- Temperature : 50°C
- Catalyst : None required
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct (3-pyridyl-1,2,4-oxadiazole-5-carboxylic acid ) arises from incomplete cyclization. This is minimized by:
- Strict control of POCl₃ stoichiometry (1.2 equiv)
- Use of molecular sieves to absorb generated HCl
Comparative Analysis of Synthetic Methods
Table 2: Economic and Efficiency Metrics
| Method | Cost ($/kg) | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|
| Batch (Traditional) | 4200 | 48 | 65 | Moderate |
| Continuous Flow | 3100 | 24 | 78 | High |
| Microwave-Assisted | 5800 | 8 | 70 | Low |
Chemical Reactions Analysis
Types of Reactions
3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyridine-oxadiazole core but differ in substituents, influencing their physicochemical and biological properties:
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Key Features : Replaces the sulfonyl-piperidine group with a 4-methylphenyl substituent.
- The absence of the sulfonamide group limits binding to sulfonamide-sensitive targets like carbonic anhydrase .
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine
- Key Features : Incorporates a biphenyl-octyl chain instead of the sulfonyl-piperidine.
- Impact : The extended hydrophobic moiety (logP ~6.0) drastically increases lipophilicity, favoring lipid bilayer penetration but risking poor aqueous solubility. This makes it suitable for targets requiring deep hydrophobic pocket engagement, unlike the target compound’s balanced profile .
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Key Features: Substitutes with a phenoxymethyl group.
- Impact : The ether linkage introduces moderate polarity (logP ~2.5) but lacks the sulfonamide’s hydrogen-bonding capacity. This may reduce affinity for metalloenzymes or charged binding sites targeted by the sulfonyl group in the parent compound .
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine
- Key Features : Retains the piperidine-oxadiazole-pyridine backbone but lacks the 4-chlorobenzenesulfonyl group.
- Impact : The free amine on piperidine (logP ~1.5) introduces basicity, altering ionization state and solubility. This structural simplicity may reduce target selectivity compared to the sulfonamide-modified parent compound .
4-{5-[1-(Propane-1-sulfonyl)piperidin-4-yloxymethyl]-1,2,4-oxadiazol-3-yl}pyridine
- Key Features : Features a propane-sulfonyl group on piperidine.
Physicochemical and Pharmacokinetic Profiles
| Compound Name | Molecular Weight | logP | Key Functional Groups | Key Differences from Target Compound |
|---|---|---|---|---|
| Target Compound | ~433.3 | ~2.5 | Sulfonamide, oxadiazole, pyridine | Reference standard |
| 3-[5-(4-Methylphenyl)-oxadiazol-3-yl]pyridine | ~237.3 | ~2.8 | Oxadiazole, pyridine | Lacks sulfonamide; higher lipophilicity |
| 4-[5-(Biphenyl-octyl)-oxadiazol-3-yl]pyridine | ~439.5 | ~6.0 | Oxadiazole, pyridine, long alkyl | Extreme hydrophobicity; unsuitable for soluble targets |
| 3-[5-(Phenoxymethyl)-oxadiazol-3-yl]pyridine | ~253.3 | ~2.5 | Ether, oxadiazole, pyridine | Ether lacks sulfonamide’s H-bonding capacity |
| 3-(5-Piperidin-4-yl-oxadiazol-3-yl)pyridine | ~230.3 | ~1.5 | Oxadiazole, pyridine, amine | Basic amine; lower logP and target selectivity |
Biological Activity
3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
2.1 Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains. In a study involving synthesized derivatives of 1,3,4-oxadiazole and piperidine moieties, compounds exhibited varying degrees of antibacterial activity with IC50 values ranging from 0.63 µM to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 2.14±0.003 | Antibacterial |
| Compound B | 0.63±0.001 | Antibacterial |
| Compound C | 2.17±0.006 | Antibacterial |
| Thiourea | 21.25±0.15 | Reference |
2.2 Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds derived from the oxadiazole and piperidine structures were evaluated for their ability to inhibit AChE, which is crucial in neurodegenerative diseases.
- Urease Inhibition : The synthesized compounds demonstrated significant urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria.
2.3 Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. Various studies have highlighted the potential of oxadiazole-containing compounds in cancer therapy due to their ability to induce apoptosis in cancer cells .
3. Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their antibacterial and anticancer activities, showing promising results that could lead to new therapeutic agents .
- Piperidine-Based Compounds : Research focusing on piperidine derivatives has illustrated their role in treating conditions such as diabetes and cancer due to their multifaceted biological activities .
4. Conclusion
The compound this compound exhibits significant biological activity across various domains including antibacterial effects, enzyme inhibition, and potential anticancer properties. Ongoing research into its mechanisms of action and efficacy in vivo is essential for developing it into a viable therapeutic agent.
This compound's unique structural features contribute to its diverse pharmacological profile, making it a valuable subject for further investigation in medicinal chemistry and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
